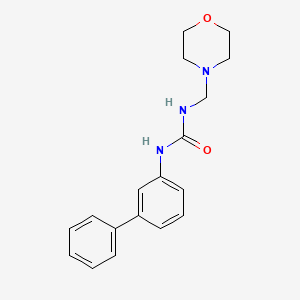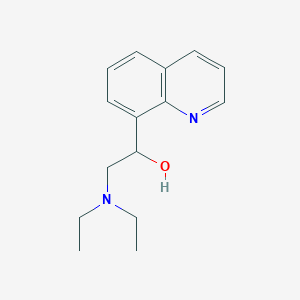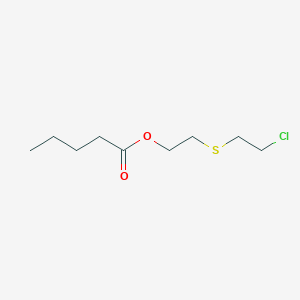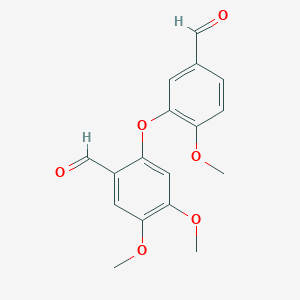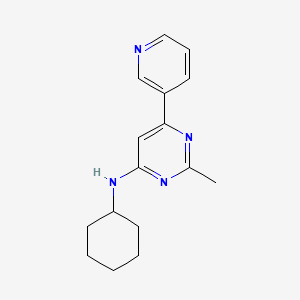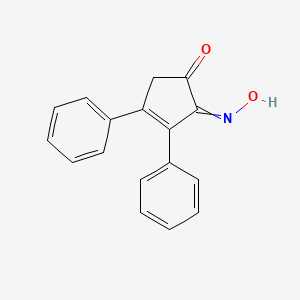![molecular formula C23H30Cl2N2 B14740815 N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride CAS No. 6333-95-5](/img/structure/B14740815.png)
N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride: is a complex organic compound that belongs to the class of indole derivatives. This compound is known for its vibrant color properties and is often used in various scientific and industrial applications, particularly in the field of dye chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the indole core, followed by the introduction of the ethenyl group. The final steps involve the addition of the diethylamino group and the formation of the chloride and hydrochloride salts. Common reagents used in these reactions include indole derivatives, alkyl halides, and strong acids like hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions: N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ethenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction may yield the corresponding amine derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a dye intermediate and in the synthesis of various organic compounds. Its vibrant color properties make it useful in the development of new dyes and pigments.
Biology: In biological research, N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride is used as a fluorescent marker in cell imaging studies. Its ability to bind to specific cellular components allows researchers to visualize and track cellular processes.
Medicine: In medicine, this compound is explored for its potential use in diagnostic imaging and as a therapeutic agent. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant color make it suitable for use in textiles, plastics, and other materials.
作用機序
The mechanism of action of N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, leading to fluorescence. This property is utilized in imaging studies to track cellular processes. The compound’s interaction with biological membranes and proteins is mediated through its indole core and ethenyl group, which facilitate binding and fluorescence.
類似化合物との比較
- N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
- N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrochloride
Uniqueness: N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride is unique due to its dual salt form, which enhances its solubility and stability. This makes it more versatile in various applications compared to its similar counterparts. The presence of both chloride and hydrochloride salts allows for better control over its chemical properties and reactivity.
特性
CAS番号 |
6333-95-5 |
|---|---|
分子式 |
C23H30Cl2N2 |
分子量 |
405.4 g/mol |
IUPAC名 |
N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride |
InChI |
InChI=1S/C23H29N2.2ClH/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;;/h8-17H,6-7H2,1-5H3;2*1H/q+1;;/p-1 |
InChIキー |
DGHYHRURJCIKPS-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)

